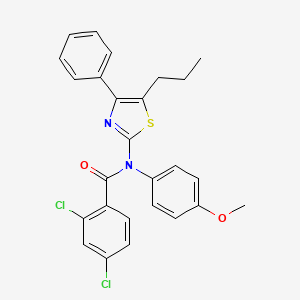![molecular formula C21H23NO3 B4926147 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)
8-[3-(2-isopropoxyphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(2-isopropoxyphenoxy)propoxy]quinoline, also known as IPQ, is a chemical compound that has been studied for its potential uses in scientific research. This compound has shown promise in various fields, including medicine and biology, due to its unique properties and mechanism of action. In
科学的研究の応用
8-[3-(2-isopropoxyphenoxy)propoxy]quinoline has been studied for its potential uses in various scientific research fields. In medicine, this compound has shown promise as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential uses in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biology, this compound has been used as a tool to study the function of certain proteins and enzymes.
作用機序
The mechanism of action of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline involves its ability to bind to certain proteins and enzymes in the body. This binding can either activate or inhibit the function of these proteins and enzymes, leading to various physiological effects. For example, in cancer cells, this compound can inhibit the function of proteins that are necessary for cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline vary depending on the specific proteins and enzymes that are targeted. In cancer cells, this compound has been shown to inhibit cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to protect neurons from damage and improve cognitive function. In biology, this compound has been used to study the function of certain proteins and enzymes.
実験室実験の利点と制限
One advantage of using 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. This compound can target specific proteins and enzymes, allowing researchers to study their function in more detail. Additionally, this compound has been shown to have low toxicity, making it a safer option for lab experiments. However, one limitation of using this compound is its complexity. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
将来の方向性
There are several future directions for the study of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline. One direction is the further study of its potential uses in cancer treatment. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is the study of its potential uses in treating neurological disorders. This compound has shown promise in protecting neurons from damage, and further research could lead to the development of new treatments for neurological disorders. Additionally, further research could be done to study the function of specific proteins and enzymes using this compound as a tool.
Conclusion:
8-[3-(2-isopropoxyphenoxy)propoxy]quinoline is a complex chemical compound that has shown promise in various scientific research fields. Its unique properties and mechanism of action make it a valuable tool for studying the function of specific proteins and enzymes. Further research is needed to fully understand the potential uses of this compound in medicine, biology, and other fields.
合成法
The synthesis of 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline is a complex process that involves several steps. The first step involves the synthesis of 2-isopropoxyphenol, which is then reacted with 3-bromopropyl bromide to form 3-(2-isopropoxyphenoxy)propyl bromide. This compound is then reacted with 8-hydroxyquinoline to form 8-[3-(2-isopropoxyphenoxy)propoxy]quinoline. The synthesis of this compound requires the use of specialized equipment and expertise, making it a challenging process.
特性
IUPAC Name |
8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16(2)25-19-11-4-3-10-18(19)23-14-7-15-24-20-12-5-8-17-9-6-13-22-21(17)20/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJHCULSIRZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Isopropoxyphenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)

![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)


